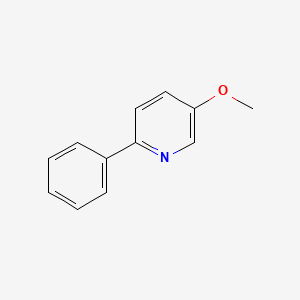

5-Methoxy-2-phenylpyridine

Description

Overview of Pyridine (B92270) and Phenylpyridine Scaffolds in Organic Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental building block in organic chemistry. rsc.org Its presence is integral to numerous natural products, including vitamins like niacin and vitamin B6, and coenzymes such as NAD and NADP. tandfonline.com The nitrogen atom in the pyridine ring imparts unique properties, including basicity and the ability to participate in hydrogen bonding, which are crucial for its diverse functions. nih.govyoutube.com This has led to the widespread incorporation of pyridine scaffolds in a vast array of synthetic compounds with significant applications.

In medicinal chemistry, pyridine derivatives are exceptionally prevalent, with over 95 approved pharmaceuticals containing this moiety. tandfonline.comnih.gov These drugs exhibit a broad spectrum of therapeutic activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. nih.govresearchgate.net The pyridine scaffold's ability to enhance a drug's pharmacological profile, including its potency, metabolic stability, and permeability, makes it a "privileged scaffold" in drug discovery. rsc.orgnih.govresearchgate.net

The phenylpyridine scaffold, which features a phenyl group attached to a pyridine ring, combines the properties of both aromatic systems. 2-Phenylpyridine (B120327), for instance, is a well-studied compound that serves as a precursor to highly fluorescent metal complexes used in organic light-emitting diodes (OLEDs). wikipedia.org The interaction between the two rings can be fine-tuned through substitution, influencing the electronic properties and reactivity of the molecule. In medicinal chemistry, phenylpyridine derivatives have been investigated for various applications, including as insecticides and potential therapeutics. mdpi.comnih.gov The combination of the pyridine and phenyl rings provides a versatile platform for creating libraries of compounds for biological screening. tandfonline.com

Rationale for Methoxy (B1213986) Substitution in Pyridine Derivatives

One of the key effects of methoxy substitution is the modulation of the basicity of the pyridine nitrogen. For example, 2-methoxypyridine (B126380) is less basic than pyridine itself. nih.gov This is attributed to the inductive electron-withdrawing effect of the methoxy group and steric hindrance of the nitrogen's lone pair of electrons. nih.gov This reduced basicity can be advantageous in certain synthetic reactions, preventing unwanted side reactions that can occur with more basic pyridines. nih.gov

In the context of drug design, methoxy substitution can influence a molecule's metabolic stability and solubility. nih.gov For instance, in the development of γ-secretase modulators for Alzheimer's disease, a methoxypyridine-containing scaffold was identified as a promising replacement for a fluorophenyl moiety due to its favorable activity and solubility. nih.gov Furthermore, the position of the methoxy group can direct further chemical modifications. The methoxy group on a pyridine ring can act as a directing group for ortho-metallation, allowing for the introduction of other functional groups at specific positions. ntu.edu.sg

Scope and Significance of 5-Methoxy-2-phenylpyridine in Academic Inquiry

The compound this compound, which incorporates the phenylpyridine scaffold with a methoxy group at the 5-position of the pyridine ring, represents a specific area of academic interest. While direct research on this exact compound is not as extensive as its parent scaffolds, its structural features suggest potential applications that align with the broader research trends in pyridine chemistry.

The presence of the 2-phenylpyridine core suggests its potential use in materials science as a ligand for luminescent metal complexes, similar to the well-established applications of 2-phenylpyridine itself. wikipedia.orgnih.gov The electronic properties of such complexes could be fine-tuned by the methoxy group at the 5-position.

From a medicinal chemistry perspective, derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine, which bear a structural resemblance to a portion of this compound, have been investigated as potential imaging agents for aggregated α-synuclein in Parkinson's disease. mdpi.com This highlights the potential of methoxy-substituted pyridine moieties in the development of central nervous system (CNS) targeted agents.

Furthermore, the synthesis of related structures, such as 1-[5-Methoxy-2-(phenylethynyl)phenyl]-2-propanone, demonstrates the utility of the methoxy-substituted phenyl ring as a building block in more complex organic synthesis. prepchem.com The amination of methoxypyridines is another area of active research, showcasing the reactivity of these compounds and their potential for creating diverse libraries of substituted pyridines. ntu.edu.sg

While a comprehensive body of research solely dedicated to this compound is still emerging, the foundational knowledge of its constituent parts—the phenylpyridine scaffold and the effects of methoxy substitution—provides a strong rationale for its continued investigation in various fields of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-11-7-8-12(13-9-11)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDQKJXUCGDSJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470924 | |

| Record name | 5-METHOXY-2-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53698-54-7 | |

| Record name | 5-Methoxy-2-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53698-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-METHOXY-2-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxy 2 Phenylpyridine and Analogous Structures

Direct Synthesis Strategies for 5-Methoxy-2-phenylpyridine

Direct synthesis approaches aim to construct the this compound molecule in a straightforward manner, often by forming the crucial carbon-carbon bond between the pyridine (B92270) and phenyl rings in a late-stage step.

Approaches Utilizing 5-Bromo-2-methoxypyridine (B44785) Precursors in C-C Coupling

A prevalent and effective method for the synthesis of this compound involves the use of 5-bromo-2-methoxypyridine as a key precursor in carbon-carbon coupling reactions. This bromo-substituted pyridine provides a reactive handle for the introduction of the phenyl group.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this transformation. In a typical procedure, 5-bromo-2-methoxypyridine is reacted with phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. mdpi.com This reaction facilitates the formation of the C-C bond between the pyridine and phenyl rings, yielding the desired product. The efficiency of this reaction can be influenced by the choice of catalyst, base, and solvent system. For instance, palladium(II) acetate (B1210297) in conjunction with a benzimidazolium salt under microwave irradiation has also been reported for coupling halopyridines with phenylboronic acid. mdpi.com

The synthesis of the starting material, 5-bromo-2-methoxypyridine, can be achieved from 2,5-dibromopyridine (B19318) by reaction with sodium methoxide (B1231860) in methanol. chemicalbook.com Alternatively, it can be prepared from 2-amino-5-methoxypyridine (B21397) via a Sandmeyer-type reaction involving diazotization followed by bromination. chemicalbook.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Key Features |

|---|---|---|---|---|---|

| 5-Bromo-2-methoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ or K₃PO₄ | This compound | High yielding, good functional group tolerance. mdpi.com |

| 5-Bromo-2-methoxypyridine | Bis(pinacolato)diboron | PdCl₂(dppf) | KOAc | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Intermediate for subsequent coupling with bromobenzene. google.com |

Regioselective Functionalization of Methoxy-Substituted Pyridines

The regioselective functionalization of methoxy-substituted pyridines offers another direct route to compounds like this compound. This approach relies on the directing effect of the methoxy (B1213986) group to control the position of metalation and subsequent reaction with an electrophile.

Directed ortho-metalation (DoM) is a key strategy in this context. The methoxy group can direct lithiation to the adjacent C-3 or C-6 positions. acs.orgthieme-connect.com For a 2-methoxypyridine (B126380), lithiation can be selectively achieved at the 3-position using reagents like methyllithium (B1224462) catalyzed by diisopropylamine. researchgate.net Subsequent treatment with a phenylating agent would then yield the desired 2-phenyl-3-methoxypyridine, an isomer of the target compound. To achieve the 5-methoxy-2-phenyl substitution pattern, one would need to start with a differently substituted pyridine or employ a more complex multi-step sequence.

The regioselectivity of these reactions is highly dependent on the specific lithiating agent, solvent, and temperature. For instance, the use of mixed lithium-zinc bases can also effect the deprotometalation of methoxypyridines at specific positions. researchgate.net While direct C-H activation and arylation of methoxypyridines is an attractive concept, achieving the desired regioselectivity for the synthesis of this compound can be challenging and may require the presence of other directing groups. nih.gov

Indirect Synthetic Routes via Phenylpyridine Derivatization

Indirect routes involve the initial construction of a phenylpyridine core, followed by the introduction or modification of the methoxy group. These methods provide alternative pathways when direct approaches are not feasible or efficient.

Cross-Coupling Reactions for Aryl-Pyridine Construction (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a versatile method for constructing the biaryl linkage between a pyridine and a phenyl ring. csic.esresearchgate.netresearchgate.netnih.gov This reaction can be applied to synthesize a variety of phenylpyridine isomers, which can then be further functionalized. For example, the coupling of a suitably protected 5-hydroxypyridine-2-boronic acid with bromobenzene, followed by methylation of the hydroxyl group, represents an indirect route.

Alternatively, one could start with a dihalopyridine and perform sequential cross-coupling reactions. For instance, a 2,5-dihalopyridine could first be reacted with a methoxide source to install the methoxy group, followed by a Suzuki-Miyaura coupling to introduce the phenyl group. The reactivity of different halogen-substituted positions on the pyridine ring can be exploited to control the order of these reactions. beilstein-journals.org The choice of palladium catalyst and ligands is crucial for the success of these couplings, with bulky phosphine (B1218219) ligands often being employed for less reactive substrates. acs.org

Nucleophilic Aromatic Addition Pathways (e.g., Phenyllithium (B1222949) with Methoxy-pyridines)

The addition of organometallic reagents, such as phenyllithium, to pyridine derivatives is a classic method for the synthesis of phenylpyridines. orgsyn.org The reaction of phenyllithium with 3-methoxypyridine (B1141550) has been shown to exclusively yield 3-methoxy-2-phenylpyridine. researchgate.net This high regioselectivity is attributed to the directing effect of the methoxy group. The reaction likely proceeds through a 1,2-addition of the phenyllithium across the C2=N bond, followed by rearomatization.

While this specific example yields an isomer of the target compound, the principle can be extended to other methoxypyridine isomers. For instance, the reaction of phenyllithium with a pyridine bearing a leaving group at the 2-position and a methoxy group at the 5-position could potentially lead to this compound through a nucleophilic aromatic substitution (SNAr) mechanism. The success of such a reaction would depend on the relative activation of the positions on the pyridine ring.

| Pyridine Substrate | Nucleophile | Primary Product | Key Features |

|---|---|---|---|

| 3-Methoxypyridine | Phenyllithium | 3-Methoxy-2-phenylpyridine | Highly regioselective addition to the 2-position. researchgate.net |

| Pyridine | Phenyllithium | 2-Phenylpyridine (B120327) | Classic method for direct phenylation. orgsyn.org |

Hantzsch Pyridine Synthesis Variations for Substituted Pyridine Ring Formation

The Hantzsch pyridine synthesis is a powerful multicomponent reaction for the formation of substituted dihydropyridines, which can then be oxidized to the corresponding pyridines. fiveable.mewikipedia.orgorganic-chemistry.org The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. wikipedia.org

To synthesize a precursor for this compound using a Hantzsch-type approach, one would need to select the appropriate starting materials. For instance, a variation of the Hantzsch synthesis could involve the reaction of a benzaldehyde (B42025) derivative, an enamine derived from a methoxy-containing β-dicarbonyl compound, and another β-ketoester equivalent. The subsequent oxidation of the resulting dihydropyridine (B1217469) would lead to a polysubstituted pyridine ring. Further functional group manipulations might be necessary to arrive at the final this compound structure.

Modern variations of the Hantzsch synthesis have expanded its scope, allowing for the preparation of a wide range of substituted pyridines under milder and more efficient conditions. mdpi.comresearchgate.netuchile.cl These variations often employ different catalysts and reaction media, including green chemistry approaches. wikipedia.org

| Component 1 | Component 2 | Component 3 | Initial Product | Final Product (after oxidation) |

|---|---|---|---|---|

| Aldehyde | β-Ketoester (2 equiv.) | Ammonia/Ammonium Acetate | Dihydropyridine | Substituted Pyridine |

Methodologies for Structural Diversification on the this compound Scaffold

The 2-phenylpyridine scaffold, with the pyridine nitrogen acting as an effective directing group, is an excellent substrate for C-H bond functionalization. This allows for the direct introduction of various substituents at specific positions, primarily at the ortho-position of the phenyl ring and distal positions of the pyridine ring, without the need for pre-functionalized starting materials. nih.govresearchgate.netrsc.org

Ortho-Functionalization of the Phenyl Ring:

Palladium and Rhodium-catalyzed reactions are prominent in achieving selective C-H activation at the ortho-position of the phenyl group.

Arylation: Palladium-catalyzed ortho-arylation can be accomplished using various arylating agents. For example, coupling with diphenyliodonium (B167342) chloride in the presence of a palladium catalyst affords ortho-arylated products with high site selectivity. rsc.org This method shows good tolerance for electron-donating groups on the aryl ring of the 2-phenylpyridine substrate. rsc.org

Acylation: Direct ortho-acylation has been achieved using toluene (B28343) derivatives as the acylation source. rsc.org This reaction, catalyzed by Pd(OAc)₂ with tert-butyl hydroperoxide (TBHP) as an oxidant, provides a novel route to 2-pyridyldiaryl ketones. rsc.org

Alkylation: Rhodium(III)-catalyzed C-H alkylation allows for the introduction of alkyl groups. For instance, the reaction of 2-arylpyridines with N-Boc-imines in the presence of a [Cp*RhCl₂]₂ catalyst system leads to the formation of ortho-alkylated products. escholarship.org

Methylation: The ortho-methylation of 2-phenylpyridine can be performed using di-tert-butyl peroxide as the methyl source, catalyzed by palladium chloride. researchgate.net The reaction mechanism is proposed to involve a combination of radical and non-radical pathways. researchgate.net

Functionalization of the Pyridine Ring:

While ortho-functionalization of the phenyl ring is common, methods for derivatizing the pyridine ring itself are also being developed.

C3-Alkenylation: Palladium-catalyzed alkenylation at the C3 position of the pyridine ring has been reported for N-directing groups. nih.gov This reaction is tolerant of various functional groups, including methoxy substituents on the pyridine ring. nih.gov

Dearomatization: An oxidative dearomatization of 2-phenylpyridines can be achieved through a two-step protocol involving photocycloaddition and subsequent epoxidation. nih.gov This process yields pyridine oxides which can be further transformed into highly functionalized piperidine (B6355638) derivatives. nih.gov

The table below summarizes various C-H functionalization reactions on the 2-phenylpyridine scaffold.

| Reaction Type | Catalyst System | Reagents | Position Functionalized | Product Type | Reference |

| ortho-Arylation | Pd(OAc)₂ | Diphenyliodonium chloride | Phenyl C2' | 2-(Biphenyl-2-yl)pyridine | rsc.org |

| ortho-Acylation | Pd(OAc)₂ / TBHP | Toluene derivatives | Phenyl C2' | 2-Pyridyldiaryl ketone | rsc.org |

| ortho-Alkylation | [Cp*RhCl₂]₂ / AgSbF₆ | N-Boc-imines | Phenyl C2' | ortho-Alkyl-2-phenylpyridine | escholarship.org |

| ortho-Methylation | PdCl₂ | Di-tert-butyl peroxide | Phenyl C2' | 2-(o-Tolyl)pyridine | researchgate.net |

| C3-Alkenylation | Pd(OAc)₂ / Ag₂CO₃ | Acrylates | Pyridine C3 | 3-Alkenyl-2-phenylpyridine derivative | nih.gov |

Chemical Reactivity and Mechanistic Studies of 5 Methoxy 2 Phenylpyridine

Electrophilic Aromatic Substitution Reactivity of the Phenyl Moiety

The reactivity of the phenyl ring in 5-Methoxy-2-phenylpyridine towards electrophilic aromatic substitution (SEAr) is governed by the competing electronic effects of its two substituents: the pyridine (B92270) ring and the methoxy (B1213986) group. The pyridine ring, being an electron-withdrawing heterocycle, generally deactivates the attached phenyl ring towards electrophilic attack. wikipedia.orguomustansiriyah.edu.iq Conversely, the methoxy group (-OCH₃) at the 5-position of the pyridine ring does not directly substitute the phenyl ring, but its electronic influence is transmitted through the heterocyclic system.

In the analogous compound 2-phenylpyridine (B120327), the pyridine moiety deactivates the phenyl ring. However, in this compound, the primary influence on the phenyl ring's electrophilic substitution comes from the substituents directly on it. For the parent 2-phenylpyridine, the pyridine itself acts as a deactivating group. When considering a methoxy group on the phenyl ring, as in 2-(4-methoxyphenyl)pyridine (B1296241), the methoxy group is a strong activating, ortho, para-directing substituent. wikipedia.org This activation generally overrides the deactivating effect of the pyridyl substituent. Therefore, electrophilic attack would be directed to the positions ortho to the methoxy group.

Nucleophilic Substitution Patterns on the Pyridine Ring

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), a reactivity pattern that is difficult to achieve with electron-rich rings like benzene. uomustansiriyah.edu.iqgcwgandhinagar.com The presence of the methoxy group on the pyridine ring further influences this reactivity. Methoxy groups can act as effective leaving groups in nucleophilic substitution reactions on heterocyclic rings. gcwgandhinagar.com

Studies on related methoxypyridines have demonstrated that they can undergo nucleophilic amination. For instance, a system using a sodium hydride-lithium iodide (NaH-LiI) composite can activate various amines to displace a methoxy group. ntu.edu.sgnih.gov Research has shown that this method can achieve amination at the C3 position of the pyridine ring, a transformation that is typically challenging with conventional methods. ntu.edu.sg In the reaction of 3-methoxypyridine (B1141550) with piperidine (B6355638) using this system, the substitution of the methoxy group proceeds in high yield. nih.gov This suggests that this compound could undergo similar nucleophilic substitution at the C5 position, where a suitable nucleophile displaces the methoxy group, potentially via a concerted SNAr mechanism. nih.gov

The general reactivity for nucleophilic substitution on the pyridine ring is highest at the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate. uomustansiriyah.edu.iq However, the presence of a good leaving group like a methoxy group at the C5 position enables reactivity at that site as well.

Directed C-H Activation and Cyclometalation Pathways

The pyridine nitrogen atom in 2-phenylpyridine and its derivatives serves as an excellent directing group for the activation of the ortho C-H bonds on the phenyl ring by transition metals. This process, known as cyclometalation, leads to the formation of stable five-membered metallacycle intermediates that are pivotal in a vast array of catalytic transformations. rsc.orgresearchgate.net

The reaction of 2-phenylpyridine derivatives with transition metal complexes, such as those of palladium(II), rhodium(III), iridium(III), and platinum(II), readily forms cyclometalated complexes. rsc.orgwikipedia.orgnih.govrsc.org The process typically begins with the coordination of the pyridine nitrogen to the metal center. This coordination positions the metal in close proximity to the ortho C-H bond of the phenyl ring, facilitating its cleavage through mechanisms like concerted metalation-deprotonation (CMD) or oxidative addition. rsc.org

For example, the reaction of substituted 2-phenylpyridines with [MCl₂Cp]₂ (M = Ir, Rh) in the presence of sodium acetate (B1210297) leads to the formation of cyclometalated CpM(Phpyr)Cl complexes. rsc.org Similarly, palladium(II) acetate reacts with 2-phenylpyridine to form a chloro-bridged dinuclear palladacycle, a common intermediate in palladium-catalyzed C-H functionalization reactions. rsc.orgrsc.org The methoxy group in this compound, being an electron-donating group, is known to accelerate the rate of this electrophilic C-H activation step. rsc.org

Table 1: Examples of Ortho-Metallation of 2-Phenylpyridine Derivatives

| Metal Precursor | 2-Phenylpyridine Derivative | Product Type | Reference |

| [IrCl₂Cp]₂/NaOAc | Substituted 2-phenylpyridines | CpIr(Phpyr)Cl | rsc.org |

| [RhCl₂Cp]₂/NaOAc | Substituted 2-phenylpyridines | CpRh(Phpyr)Cl | rsc.org |

| K₂PtCl₄ | 2-Phenylpyridine (Hppy) | [ | scispace.com |

| Pd(OAc)₂ | 2-Phenylpyridine | Chloro-bridged Pd(II) Dimer | rsc.orgrsc.org |

| IrCl₃(H₂O)₃ | 2-Phenylpyridine | Ir₂Cl₂(C₆H₄-C₅H₄N)₄ | wikipedia.org |

Rollover cyclometalation is a distinct pathway observed in certain bidentate N-heterocyclic ligands, most notably 2,2'-bipyridine (B1663995) (bpy). researchgate.netnih.gov In this process, a chelated ligand undergoes an internal rotation, which allows the metal center to activate a remote C-H bond that was initially distant. nih.govresearchgate.net For bpy, this typically involves rotation around the C-C bond connecting the two pyridine rings, enabling C-H activation at the C3 position of one of the rings. mdpi.com

This mechanism is distinct from the classical ortho-metallation of 2-phenylpyridine, where no such rotation is necessary. researchgate.netnih.gov While rollover cyclometalation has not been specifically reported for this compound, understanding this pathway in analogous systems like bpy provides a broader context for C-H activation strategies. The key feature is the initial N,N-chelation followed by a conformational change to an N,C-coordination mode. nih.gov This contrasts with 2-phenylpyridine, which directly forms the N,C-cyclometalated species.

The regioselectivity of C-H functionalization in 2-phenylpyridine systems is remarkably high, with the pyridine directing group overwhelmingly favoring activation of the ortho-C-H bond on the phenyl ring. rsc.orgnih.gov When a substituent is present at the meta-position of the phenyl ring, the C-H activation can occur at either of the two inequivalent ortho positions (C2' or C6'). The outcome is determined by a combination of steric and electronic factors. rsc.org Generally, the metal will activate the less sterically hindered C-H bond. um.es

The electronic nature of substituents on the phenyl ring also plays a crucial role. Electron-donating groups enhance the rate of C-H activation, which is considered an electrophilic process, while electron-withdrawing groups slow it down. rsc.orgrsc.org In competition experiments, 2-phenylpyridines with electron-donating substituents are kinetically favored, whereas those with electron-withdrawing groups are thermodynamically favored. rsc.org

While ortho-functionalization is dominant, some catalytic systems have been developed to achieve meta-selective functionalization. For instance, ruthenium catalysts can promote the meta-sulfonation and meta-alkylation of 2-phenylpyridine. um.es This is proposed to occur via an ortho-ruthenation followed by an electrophilic aromatic substitution-type reaction at the para-position relative to the metal-carbon bond, which corresponds to the meta-position of the original molecule. um.es

Transition Metal-Catalyzed Transformations Involving this compound

The cyclometalated intermediates derived from this compound and its analogues are not merely stable complexes but are key to a wide range of catalytic C-H functionalization reactions. These reactions leverage the pre-activated C-M bond to form new C-C, C-N, C-S, and other bonds with high regioselectivity. rsc.orgnih.gov

Palladium catalysis is particularly widespread. Following the initial pyridine-directed ortho-palladation, the resulting palladacycle can engage in various coupling reactions. Examples include:

Arylation: Coupling with aryl halides, diaryliodonium salts, or potassium aryltrifluoroborates to form ortho-arylated 2-phenylpyridines. rsc.org

Amination/Amidation: Intramolecular or intermolecular coupling with amines, amides, or sulfonamides, often catalyzed by copper or palladium. nih.govacs.org

Sulfonation: Reaction with arylsulfonyl chlorides to introduce a sulfone group at the ortho-position. rsc.org

Alkylation/Acylation: Coupling with alkyl halides or acylating agents. rsc.orgum.es

The methoxy group on the pyridine ring of this compound would influence these transformations by modifying the electronic properties of the catalyst-substrate complex. For example, in the Rh(III)-catalyzed arylation of N-Boc-imines with 2-aryl-pyridines, the reaction was found to be more efficient for electron-poor 2-arylpyridines, suggesting that an electron-donating group like methoxy on the pyridine ring could modulate reactivity. escholarship.org

Table 2: Selected Transition Metal-Catalyzed Functionalizations of 2-Phenylpyridine Derivatives

| Reaction Type | Catalyst/Reagents | Coupling Partner | Product | Reference |

| ortho-Arylation | Pd(OAc)₂ | [Ph₂I]BF₄ | ortho-Phenylated 2-phenylpyridine | nih.gov |

| ortho-Arylation | Pd(OAc)₂ / Cu(OAc)₂ | K-aryltrifluoroborates | ortho-Arylated 2-phenylpyridine | rsc.org |

| ortho-Amidation | Cu(OAc)₂ / O₂ | Sulfonamides, Amides | ortho-Amidated 2-phenylpyridine | nih.gov |

| meta-Sulfonation | [RuCl₂(p-cymene)]₂ | ArSO₂Cl | meta-Sulfonylated 2-phenylpyridine | um.es |

| ortho-Trifluoromethylthiolation | Pd(OAc)₂ / AgSCF₃ | N-(trifluoromethylthio)saccharin | ortho-SCF₃ substituted 2-phenylpyridine | beilstein-journals.org |

| ortho-Chlorination | Pd catalyst | Benzyl chloride / TBHP | ortho-Chlorinated 2-phenylpyridine | rsc.org |

Palladium-Catalyzed Functionalizations

Palladium catalysis is a cornerstone for the C–H functionalization of 2-phenylpyridine derivatives. rsc.org The nitrogen atom of the pyridine ring serves as an effective directing group, facilitating regioselective reactions at the ortho-position of the phenyl ring. rsc.org This is typically achieved through the formation of a stable five-membered cyclopalladated intermediate. rsc.org For this compound, the methoxy group on the pyridine ring can influence the electronic properties of the system, but the fundamental reactivity pattern driven by the pyridyl directing group remains dominant.

Several palladium-catalyzed transformations have been successfully applied to 2-phenylpyridine systems, including those with electron-donating substituents like a methoxy group.

Trifluoromethylthiolation: The introduction of the SCF₃ group into aromatic systems is of high interest. Studies have shown that 2-arylpyridines, including those with methoxy substituents, can undergo palladium-catalyzed ortho-trifluoromethylthiolation. beilstein-journals.org For instance, the reaction of 2-(4-methoxyphenyl)pyridine using N-trifluoromethylthiophthalimide as the SCF₃ source, catalyzed by Pd(OAc)₂, successfully yields the desired functionalized product. beilstein-journals.org A proposed mechanism involves the formation of a palladacycle, which is then oxidized by an external oxidant to a Pd(IV) complex, followed by reductive elimination to yield the product. beilstein-journals.org

Benzoxylation: The palladium(II)-catalyzed ortho-benzoxylation of 2-arylpyridines with aryl acylperoxides has been developed. mdpi.com The reaction exhibits high regioselectivity and tolerates various functional groups. mdpi.com For 2-arylpyridines bearing electron-donating substituents such as a methoxy group, the benzoxylation reaction proceeds to give excellent yields. mdpi.com For example, the reaction of 2-(p-tolyl)pyridine (B1347097) with a methoxy-substituted aryl acylperoxide in the presence of Pd(OAc)₂ resulted in a 90% isolated yield of the benzoxylated product. mdpi.com

Acylation and Halogenation: General palladium-catalyzed methods for C-H acylation and halogenation are also applicable to the 2-phenylpyridine scaffold. rsc.org Acylation has been achieved using carboxylic acids as the acylating agents in the presence of palladium acetate and an activating agent. rsc.org Halogenation can be performed using N-halosuccinimides as electrophilic halogen sources. rsc.org The electronic nature of substituents on the 2-phenylpyridine core, such as the methoxy group, can influence the reactivity, with electron-rich systems generally showing good reactivity. rsc.org

Table 1: Palladium-Catalyzed Functionalizations of 2-Phenylpyridine Derivatives

| Reaction Type | Substrate Example | Catalyst/Reagents | Key Finding | Reference |

|---|---|---|---|---|

| Benzoxylation | 2-(m-Tolyl)pyridine | Pd(OAc)₂, 4-Methoxybenzoyl Peroxide, Xylene | Product yielded at 87%. Electron-donating groups on the aryl ring led to better yields. | mdpi.com |

| Trifluoromethylthiolation | 2-Arylpyridines | Pd(OAc)₂, Billard Reagent II, PhCOCl | Methodology is tolerant to electron-donating and electron-withdrawing groups, with yields up to 91%. | beilstein-journals.org |

| Acylation | 2-Phenylpyridine | Pd(OAc)₂, Benzoic Acid, Trifluoroacetic Anhydride | Electron-rich functional groups showed higher reactivity than electron-withdrawing groups. | rsc.org |

Rhodium-Catalyzed Alkylation and Methylation Reactions

Rhodium catalysts have emerged as powerful tools for the C-H alkylation and methylation of 2-arylpyridines. nih.govnih.gov These reactions often proceed via carbene transfer mechanisms using diazo compounds as the alkylating or methylating agents. nih.gov Computational and experimental studies have identified rhodium salts as highly suitable catalysts for these transformations, accommodating a broad range of diazoalkanes. nih.govnih.gov

A key advantage of this methodology is its high selectivity for mono-C-H functionalization. nih.gov The reaction conditions are typically optimized to prevent multiple alkylations. For instance, using trimethylsilyldiazomethane (B103560) (TMS-diazomethane) in the presence of a rhodium catalyst allows for efficient C-H methylation of various substituted 2-phenylpyridines. nih.gov The protocol is also effective for more general C-H alkylation reactions using donor/acceptor diazoalkanes, achieving yields up to 98% across numerous examples. nih.gov The presence of substituents on the 2-phenylpyridine core, including those at the ortho-position, is well-tolerated. nih.gov

The general applicability of this method suggests that this compound would be a viable substrate for these rhodium-catalyzed C-H functionalization reactions, leading to the selective introduction of methyl or other alkyl groups at the ortho-position of the phenyl ring.

Table 2: Rhodium-Catalyzed C-H Functionalization of 2-Aryl Pyridines

| Reaction Type | Alkylating Agent | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| C-H Methylation | TMS diazomethane | Rh-salts | Selective mono-C-H functionalization; compatible with a broad variety of substituted 2-phenyl pyridines. | nih.gov |

| C-H Alkylation | Donor/acceptor diazoalkanes | Rh-salts | Applied to a broad scope of alkylation reactions with up to 98% yield over 51 examples. | nih.govnih.gov |

Radical Reaction Pathways in Chemical Functionalization

Beyond transition metal catalysis, radical reaction pathways offer alternative strategies for the functionalization of pyridine derivatives. These methods often operate under mild conditions and can provide complementary reactivity. The functionalization typically involves the generation of a carbon-centered radical which then adds to an activated pyridine ring. rsc.org

One prominent strategy involves the activation of the pyridine as an N-methoxypyridinium salt. These salts exhibit remarkable reactivity towards alkyl radicals. rsc.org The reaction proceeds under neutral conditions, as no acid is required to activate the heterocycle. rsc.org Alkyl radicals can be generated from various precursors, such as alkenes (via hydroboration), alkyl iodides, or xanthates. rsc.org The rate constant for the addition of a primary alkyl radical to N-methoxylepidinium has been shown to be more than an order of magnitude larger than its addition to the corresponding protonated lepidine, highlighting the high reactivity of the N-methoxy salt. rsc.org

Another approach involves visible-light photoredox catalysis to generate sulfonyl radicals from sulfinates in the presence of N-amidopyridinium salts. nih.gov In this catalyst-free radical pathway, electron donor-acceptor (EDA) complexes are formed between the pyridinium (B92312) salt and the sulfinate. nih.gov Upon photoexcitation, a single-electron transfer occurs, generating a sulfonyl radical that can then participate in further reactions, such as addition to alkenes. nih.gov

These radical-based methodologies demonstrate the potential for functionalizing the pyridine core of molecules like this compound, likely at the positions ortho or para to the nitrogen atom, following activation to a pyridinium salt.

Coordination Chemistry and Ligand Properties of 5 Methoxy 2 Phenylpyridine

5-Methoxy-2-phenylpyridine as a Nitrogen-Donor Ligand

This compound, akin to its parent compound 2-phenylpyridine (B120327), primarily functions as a monodentate nitrogen-donor ligand. rsc.org In this coordination mode, the lone pair of electrons on the nitrogen atom of the pyridine (B92270) ring forms a coordinate bond with a metal center. rsc.org This is a common feature for pyridine-based ligands in coordination chemistry. tue.nl The coordination of the nitrogen lone pair to a metal center, such as silver, leads to a decrease in electron density on the ligand, which can be observed spectroscopically. acs.org

While coordination typically occurs through the nitrogen atom, the phenyl ring allows for further reactivity, most notably cyclometalation, where an ortho C-H bond on the phenyl ring is activated, leading to the formation of a stable five-membered chelate ring with the metal. This dual potential for N-donation and C-H activation makes 2-phenylpyridine derivatives versatile ligands in organometallic chemistry. researchgate.netbohrium.com The presence of substituents like the methoxy (B1213986) group can influence the electronic properties and, consequently, the coordination behavior of the ligand. bohrium.com

Complexation with Transition Metals

Iridium(III) complexes incorporating 2-phenylpyridine (ppy) and its derivatives are extensively studied due to their phosphorescent properties, which are valuable for applications like organic light-emitting diodes (OLEDs). wikipedia.orgcaltech.edu These complexes typically feature a distorted octahedral geometry around the iridium(III) center. acs.org The electronic structure of these complexes is characterized by the highest occupied molecular orbital (HOMO) having mixed metal and phenyl ring character, while the lowest unoccupied molecular orbital (LUMO) is primarily localized on the pyridine ring of the ligand. acs.orgmdpi.com This separation allows for the tuning of emission wavelengths by modifying the ligands. mdpi.com

Table 1: Photophysical and Electrochemical Data for Selected Iridium(III) Complexes This table is interactive. Users can sort columns by clicking on the headers.

| Complex | Oxidation Potential (Eox vs SCE) | Emission Maxima (λem) | Reference |

|---|---|---|---|

| [Ir(ppy)3] | 0.77 V | 510 nm | epfl.ch |

| [Ir(4-OMe-ppy)3] | 0.68 V | 521 nm | epfl.ch |

Platinum(II) complexes with 2-phenylpyridine and its derivatives are well-known for their stability and luminescent properties, which arise from the cyclometalation process. bohrium.com Cyclometalation involves the intramolecular activation of a C-H bond, typically on the phenyl ring, to form a strong metal-carbon sigma bond, resulting in a stable five- or six-membered metallacycle. bohrium.combeilstein-journals.org The reaction of K2PtCl4 with 2-phenylpyridine (ppyH) is a standard method to create a chloro-bridged dimeric precursor, [Pt2(μ-Cl)2(ppy)2], which serves as a starting material for a variety of mono- and binuclear platinum(II) complexes. researchgate.net

The presence of a methoxy group on the phenylpyridine ligand can influence the cyclometalation reaction and the properties of the resulting complex. For instance, studies on related ligands show that electron-donating groups can affect the electronic structure and emission properties. rsc.org In the synthesis of platinum(II) acetylacetonate (B107027) complexes with 5-aryl-2-(2-thienyl)pyridines, a ligand featuring a 4-methoxyphenyl (B3050149) substituent was successfully used to create a luminescent platinum complex. acs.org Although not a direct analogue, the study demonstrates that methoxy-substituted aryl-pyridines readily undergo cyclometalation with platinum. Furthermore, research on the "rollover" cyclometalation of 6-methoxy-2,2'-bipyridine (B1349404) with Pt(II) precursors reveals that the electronic properties of the methoxy substituent can direct the reaction pathway and influence the stability of different isomers. mdpi.com It is assumed that the methoxy group on this compound similarly influences the electronic density at the metal center, thereby affecting the photophysical properties of the platinum complex. bohrium.com

The coordination chemistry of copper with substituted pyridine ligands is extensive, with applications ranging from catalysis to materials science. utm.my In copper(I) complexes, ancillary ligands, particularly phosphines, play a crucial role in determining the structure, stability, and photophysical properties of the final compound. researchgate.net

The versatility of this compound as a ligand extends to other transition metals like nickel and silver.

Nickel Complexes: Cyclometalated nickel(II) complexes are key intermediates in C-H bond functionalization reactions. acs.org Research has shown that 2-phenylpyridine can form stable, square-planar Ni(II) complexes, such as Ni(Phpy)2. acs.org The electronic properties of these complexes are influenced by the ligands, with nickelacycles exhibiting unusually low oxidation potentials. acs.org Furthermore, studies on nickel(II) pincer complexes have demonstrated that a remote methoxy group on the ligand framework can significantly enhance photocatalytic activity, illustrating that substituents distant from the metal center can have a profound effect on reactivity. rsc.org This suggests that a this compound ligand would coordinate to nickel, likely forming a stable cyclometalated structure, with the methoxy group potentially modulating its catalytic or electronic properties.

Silver Complexes: Silver(I) readily forms complexes with N-donor ligands. researchgate.net The coordination of pyridine-based ligands to silver(I) centers occurs through the nitrogen atom's lone pair. acs.org In complexes with multidentate ligands containing pyridine rings, Ag-N bond distances are typically in the range of 2.2 to 2.7 Å. acs.org The coordination environment around the silver ion is flexible and can range from linear to trigonal to tetrahedral, depending on the steric and electronic properties of the ligands involved. nih.govacs.org It is expected that this compound would coordinate to silver(I) via its pyridine nitrogen, forming complexes whose structure and stability would be influenced by the steric bulk of the phenyl group and the electronic contribution of the methoxy substituent.

Impact of Methoxy Substitution on Coordination Geometry and Ligand Field Effects

The substitution of a methoxy group onto the 2-phenylpyridine framework has a distinct impact on the resulting metal complex's coordination geometry and electronic properties, which can be understood through ligand field effects. The methoxy group is generally considered an electron-donating group, which can influence the electron density on the ligand and, subsequently, the strength of the ligand field.

In iridium(III) complexes, the position of the methoxy group is critical. A 5-methoxy substituent on the phenyl ring of 2-phenylpyridine leads to a blue shift in the emission of the corresponding [Ir(5-OMe-ppy)3] complex, indicating a widening of the HOMO-LUMO gap. epfl.ch This contrasts with the red shift seen for the 4-methoxy derivative. epfl.ch This demonstrates that the substituent's electronic effect is not simply a matter of being electron-donating or -withdrawing but is highly dependent on its position relative to the coordinating atoms and its influence on the molecular orbitals involved in the electronic transitions.

For platinum(II) complexes, the electronic nature of substituents can affect the pathway and outcome of cyclometalation. mdpi.com An electron-donating group like methoxy can influence the nucleophilicity of the carbon atoms on the phenyl ring, potentially affecting the regioselectivity and kinetics of the C-H activation step. In copper complexes, methoxy substitution has been shown to directly influence the coordination geometry, in some cases leading to an equilibrium between different coordination modes. rsc.org The methoxy group's ability to alter the ligand field affects the d-orbital splitting of the metal center, which in turn modifies the electronic spectra, redox potentials, and photophysical properties of the complex. mdpi.comepfl.ch

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | 5-OMe-ppy |

| 2-phenylpyridine | ppy |

| Iridium(III) | Ir(III) |

| Platinum(II) | Pt(II) |

| Platinum(IV) | Pt(IV) |

| Copper(I) | Cu(I) |

| Copper(II) | Cu(II) |

| Nickel(II) | Ni(II) |

| Silver(I) | Ag(I) |

| Acetylacetonate | acac |

| 1,2-bis(diphenylphosphino)ethane | dppe |

| 1,3-bis(diphenylphosphino)propane | dppp |

| [Ir(5-OMe-ppy)3] | Tris(5-methoxy-2-phenylpyridinato)iridium(III) |

| [Pt2(μ-Cl)2(ppy)2] | Chloro-bridged 2-phenylpyridine platinum dimer |

| K2PtCl4 | Potassium tetrachloroplatinate |

| Benzo[h]quinoline | bhq |

Photophysical Properties of this compound Metal Complexes

The introduction of a methoxy group onto the phenylpyridine framework significantly influences the photophysical properties of the resulting metal complexes. This substituent can alter the energy of the frontier molecular orbitals, thereby tuning the absorption and emission characteristics of the complex. Research into related methoxy-substituted phenylpyridine complexes has provided valuable insights into these effects.

The photophysical properties, including absorption, emission, and the nature of the excited states, are often dictated by the metal center, the ancillary ligands, and the specific placement of the methoxy group. researchgate.netchemrxiv.org In many organometallic complexes, such as those of Iridium(III) and Platinum(II), the emission originates from metal-to-ligand charge-transfer (MLCT) states, sometimes mixed with ligand-to-ligand charge-transfer (LLCT) or intraligand (IL) transitions. researchgate.netchemrxiv.org The electron-donating nature of the methoxy group can raise the energy of the highest occupied molecular orbital (HOMO), which is often located on the cyclometalated ligand, leading to changes in the emission energy and quantum yield.

For instance, studies on iridium(III) complexes containing a 4-methoxy-1,2-diaminobenzene ancillary ligand and a 2-phenylpyridine cyclometalating ligand have shown a hypsochromic (blue) shift in emission compared to the archetypal [Ir(ppy)₂bpy]⁺ complex. chemrxiv.org This shift is attributed to the replacement of a π-accepting bipyridine ligand with σ-donating diamine ligands, which raises the energy of the lowest unoccupied molecular orbital (LUMO). chemrxiv.org

In platinum(II) complexes, the methoxy group's influence is also pronounced. The emission properties of Pt(II) complexes can be finely tuned by altering the ligand environment. nih.gov In a study of nonsymmetrical NCN-pincer Pt(II) complexes, a methoxy-substituted pyridine ring was found to influence the lowest-energy excited state. acs.org The absorption and emission properties were compared to symmetrical analogues, revealing that emission often emanates from an excited state involving the heterocycle with the lower-energy π* orbitals. acs.org

Furthermore, research on highly luminescent platinum(II) complexes with NCN-coordinating ligands, such as derivatives of 1,3-bis(4-phenylpyridin-2-yl)-4,6-difluorobenzene, demonstrates the power of methoxy substitution. nih.govrsc.org The inclusion of a 4-methoxy-2,6-dimethylphenyl substituent on the pyridine rings led to a significant enhancement in luminescence quantum yield, reaching up to 0.98 in deoxygenated solutions. nih.govrsc.org This effect is attributed to the steric hindrance provided by the substituent, which inhibits the formation of non-emissive bimolecular species (excimers) even in concentrated solutions. nih.govrsc.org

The following table summarizes the photophysical data for selected metal complexes containing methoxy-substituted phenylpyridine or related ligands, illustrating the impact of the methoxy group on their luminescent properties.

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Luminescence Quantum Yield (Φlum) | Emission Lifetime (τ) | Reference |

|---|---|---|---|---|---|

| Pt{1,3-bis(4-(4-methoxy-2,6-dimethylphenyl)-pyridin-2-yl)-4,6-difluorobenzene}Cl | Not specified | 480 | 0.98 | ~4 µs | nih.govrsc.org |

| [Ir(ppy)₂(4-methoxy-1,2-diaminobenzene)]PF₆ | Not specified | Not specified (hypsochromic shift noted) | Not specified | Not specified | chemrxiv.org |

| Ir(III) complex 1 with 5-methoxy-1,3-bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene and 2-phenylpyridine | 300-480 (MLCT/IL), 541 (BODIPY) | Red emission | Higher than [Ru(bpy)₃]²⁺ | ~700 ns | rsc.org |

Ligand Design Principles for Tunable Coordination Behavior

The design of ligands is a fundamental aspect of coordination chemistry, allowing for the precise control of the properties of metal complexes. For ligands like this compound, several principles can be applied to tune the coordination behavior and, consequently, the photophysical and electronic properties of the resulting complexes.

Electronic Tuning via Substituents : The nature and position of substituents on the ligand framework are primary tools for tuning. The methoxy group (-OCH₃) on this compound is a strong electron-donating group. This electronic perturbation raises the energy of the HOMO of the ligand. In a cyclometalated complex, where the ligand's carbon atom forms a strong covalent bond with the metal, this effect can increase the energy of the metal-ligand based HOMO, leading to a smaller HOMO-LUMO gap and a red-shift in absorption and emission spectra. Conversely, placing electron-withdrawing groups would lower the HOMO energy, causing a blue-shift. This principle allows for the fine-tuning of emission colors in applications like OLEDs. nih.govwikipedia.org Studies on related systems have shown that even subtle changes, such as using a methoxy derivative of a catalyst, can significantly alter electronic properties and improve performance. nih.gov

Steric Hindrance : The size and position of substituent groups can impose steric constraints that dictate the geometry of the complex and prevent undesirable intermolecular interactions. While a methoxy group is not exceptionally bulky, strategic placement of larger groups on the phenylpyridine scaffold can prevent π-stacking or the formation of excimers in the solid state or concentrated solutions. nih.govrsc.org This is crucial for maintaining high luminescence quantum yields, as excimer formation often provides a non-radiative decay pathway. nih.govrsc.org For example, the high quantum yield of Pt{1,3-bis(4-(4-methoxy-2,6-dimethylphenyl)-pyridin-2-yl)-4,6-difluorobenzene}Cl is attributed to the steric bulk of the 2,6-dimethylphenyl groups inhibiting these quenching processes. nih.govrsc.org

Control of Excited State Nature : Ligand design directly influences the character of the excited states (e.g., MLCT, LLCT, ILCT). By modifying the π-conjugation of the ligand, the energy levels of the ligand-centered orbitals can be adjusted. researchgate.net For this compound, extending the π-system of the phenyl or pyridine ring could lower the energy of the π* orbitals (LUMO). This would alter the balance between MLCT and ILCT contributions to the excited state, thereby affecting properties like emission lifetime and quantum yield. researchgate.netresearchgate.net The choice of ancillary ligands in heteroleptic complexes also plays a critical role; combining a cyclometalating ligand like this compound with ancillary ligands that have different electronic properties allows for the creation of mixed excited states, such as MLCT and LLCT, providing another avenue for tuning. chemrxiv.org

Hemilability and Reversible Coordination : Ligand design can incorporate hemilabile functionalities, where a donor atom can reversibly dissociate from the metal center. researchgate.net While this compound itself is a classic bidentate C^N ligand, it could be incorporated into a larger, multidentate ligand system. For instance, the methoxy group could be replaced by a different functional group (e.g., a thioether or an additional N-donor) that has a weaker bond to the metal. This hemilability can create a vacant coordination site, enabling catalytic activity or sensing applications where the complex interacts with a substrate. researchgate.net The reversibility of such coordination is a powerful tool for creating dynamic and responsive molecular systems. semanticscholar.org

By systematically applying these principles—manipulating electronic effects, steric bulk, π-conjugation, and incorporating dynamic functionalities—chemists can rationally design metal complexes based on the this compound scaffold with tailored properties for specific applications in materials science and catalysis.

Spectroscopic Characterization and Structural Elucidation of 5 Methoxy 2 Phenylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 5-Methoxy-2-phenylpyridine is expected to show signals corresponding to the eight distinct aromatic protons and the three protons of the methoxy (B1213986) group.

Phenyl Ring Protons: The five protons on the phenyl group (C₆H₅) will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons ortho to the pyridine (B92270) ring (H-2'/H-6') are expected to be the most deshielded due to the anisotropic effect of the pyridine nitrogen.

Pyridine Ring Protons: The three protons on the pyridine ring will also be in the aromatic region. The H-6 proton, being adjacent to the nitrogen, is expected to be the most downfield of the pyridine protons, likely appearing as a doublet. The H-3 and H-4 protons would show coupling to each other. The presence of the electron-donating methoxy group at the C-5 position will influence the chemical shifts of these pyridine protons, generally causing an upfield shift compared to unsubstituted 2-phenylpyridine (B120327).

Methoxy Protons: The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet, as they have no adjacent protons to couple with. This signal would typically be found in the range of δ 3.8-4.0 ppm.

For comparison, the related isomer 2-(2-Methoxyphenyl)pyridine shows a methoxy singlet at δ 3.84 ppm. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl Protons (H-2', H-3', H-4', H-5', H-6') | 7.20 - 8.00 | Multiplets |

| Pyridine H-3 | ~7.30 - 7.50 | Doublet of Doublets |

| Pyridine H-4 | ~7.70 - 7.90 | Doublet |

| Pyridine H-6 | ~8.50 - 8.70 | Doublet |

| Methoxy (-OCH₃) | ~3.90 | Singlet |

Note: These are estimated values. Actual experimental values may vary.

The ¹³C NMR spectrum should display 12 distinct signals, corresponding to the 11 aromatic carbons and the single methoxy carbon.

Aromatic Carbons: The carbon atoms of both the pyridine and phenyl rings are expected to resonate in the δ 110-160 ppm range. The carbon atom bearing the methoxy group (C-5) and the carbon attached to the nitrogen (C-2 and C-6) would have characteristic shifts. The C-5 carbon signal will be significantly shifted downfield due to the direct attachment of the electronegative oxygen atom. The C-2 and C-6 signals are also typically found at the lower end of the aromatic region.

Methoxy Carbon: The methoxy carbon signal is anticipated to appear around δ 55-56 ppm, a typical value for a methoxy group attached to an aromatic ring.

As a reference, the methoxy carbon in 2-(2-Methoxyphenyl)pyridine appears at δ 55.5 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C | 110 - 160 |

| Methoxy (-OCH₃) | ~55.5 |

Note: These are estimated values. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. This would be crucial for tracing the connectivity within the phenyl ring and, separately, within the pyridine ring system (e.g., showing the correlation between H-3, H-4, and H-6).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is invaluable for connecting the different parts of the molecule. For instance, a key correlation would be expected between the methoxy protons (-OCH₃) and the C-5 carbon of the pyridine ring, confirming the position of the methoxy group. Correlations from the phenyl protons to the C-2 carbon of the pyridine ring would confirm the link between the two ring systems.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

The IR spectrum provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds within the phenyl and pyridine rings are expected to produce a series of sharp bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: A key feature for this compound would be the strong C-O stretching bands associated with the aryl ether linkage. An asymmetric C-O-C stretch is expected around 1250 cm⁻¹, and a symmetric stretch would appear near 1040 cm⁻¹.

Out-of-Plane Bending: C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

The parent compound, 2-phenylpyridine, shows characteristic aromatic C=C and C=N bands in the 1580-1420 cm⁻¹ range. The addition of the methoxy group would introduce the prominent C-O stretching bands.

Table 3: Predicted Major IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| Aromatic C=C/C=N Stretch | 1600 - 1450 | Medium-Strong |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1040 | Strong |

Note: These are estimated values based on typical functional group frequencies.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (formula C₁₂H₁₁NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. A close match (typically within 5 ppm) would confirm the elemental composition. The calculated exact mass for [C₁₂H₁₂NO]⁺ is 186.0913. An experimental HRMS measurement yielding a value very close to this would provide strong evidence for the compound's identity. Fragmentation patterns observed in the mass spectrum would also offer further structural clues, such as the loss of a methyl radical (•CH₃) or a formaldehyde (B43269) molecule (CH₂O) from the methoxy group.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Phenylpyridine |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules, providing valuable information about their molecular weight and structure. In the positive ion mode, ESI-MS of nitrogen-containing heterocyclic compounds like this compound typically results in the formation of a protonated molecule, [M+H]⁺.

The fragmentation behavior of such compounds under ESI-MS conditions is influenced by the protonation of the pyridine nitrogen, which often initiates the fragmentation cascade. The molecular ion of this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. While direct experimental ESI-MS data for this compound is not widely published, data from closely related structures can provide insight into its expected behavior. For instance, in the ESI-MS analysis of other phenylpyridine derivatives, the protonated molecule is often the base peak, with further fragmentation occurring through characteristic losses of small neutral molecules.

General fragmentation pathways for related methoxy-substituted aromatic compounds can involve the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O) from the methoxy group, or cleavage of the bond between the two aromatic rings.

Table 1: Representative ESI-MS Data for a Related Phenylpyridine Derivative

| Compound | Ion | Observed m/z | Reference |

| A substituted 2-phenylpyridine derivative | [M+H]⁺ | 258.1280 | rsc.org |

This table presents data for a related compound to illustrate the expected ESI-MS behavior.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* transitions within the phenyl and pyridine rings. The methoxy group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent 2-phenylpyridine molecule due to its electron-donating mesomeric effect, which extends the conjugation.

Table 2: Theoretical and Experimental UV-Vis Absorption Data for Related Compounds

| Compound | λmax (nm) | Type of Data | Reference |

| 2-Phenylpyridine | Not specified | Experimental (NIST) | nist.govnist.gov |

| DMAPy | 256, 227 | Simulated | researchgate.net |

This table provides data for related compounds to infer the potential UV-Vis absorption characteristics of this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive structural understanding.

Table 3: Crystallographic Data for the Related Compound 2-Methoxy-5-phenylaniline

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | core.ac.ukuc.pt |

| Space Group | P2₁2₁2₁ | core.ac.ukuc.pt |

| a (Å) at 293K | 5.9900(2) | core.ac.ukuc.pt |

| b (Å) at 293K | 20.4873(6) | core.ac.ukuc.pt |

| c (Å) at 293K | 26.3727(8) | core.ac.ukuc.pt |

| Z | 12 | core.ac.ukuc.pt |

This table presents crystallographic data for a closely related compound to provide an indication of the expected solid-state structure.

Theoretical and Computational Chemistry Studies of 5 Methoxy 2 Phenylpyridine

Quantum Chemical Calculations for Molecular Properties

Density Functional Theory (DFT) for Ground State Properties

No published studies containing DFT calculations for the ground state properties of 5-Methoxy-2-phenylpyridine were identified. Such a study would typically calculate parameters like total energy, bond lengths, bond angles, and dihedral angles to describe the molecule's stable electronic state.

Hartree-Fock (HF) Methods for Geometrical Optimization

There is no available data from Hartree-Fock (HF) calculations for the geometrical optimization of this compound. This method would be used to predict the most stable three-dimensional arrangement of the atoms in the molecule.

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the corresponding energy gap for this compound are not available in the reviewed literature. This information is crucial for predicting the compound's electronic behavior and reactivity.

Charge Distribution and Electrostatic Potential Maps

No studies containing charge distribution analysis or electrostatic potential maps for this compound were found. These analyses would illustrate the electron density distribution across the molecule and highlight regions susceptible to electrophilic or nucleophilic attack.

Reaction Mechanism Modeling

There are no published models of reaction mechanisms where this compound acts as a central reactant or product for which a computational pathway has been elucidated.

Identification of Intermediates and Transition States

In the study of chemical reactions, the identification of transient species such as intermediates and transition states is crucial for understanding the reaction mechanism. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping out the potential energy surface of a reaction, revealing the structures of these fleeting species.

While specific computational studies on the reaction mechanisms of this compound are not abundant in the literature, the principles can be illustrated by examining related systems. For instance, a computational study on the nucleophilic aromatic substitution (SNAr) reaction of 2-methoxy-3,5-dinitropyridine (B98874) with piperidine (B6355638) has shown that the reaction proceeds through a bimolecular pathway. researchgate.net In this type of reaction, the nucleophile attacks the aromatic ring, forming a Meisenheimer complex, which is a key intermediate. The transition state for the formation of this intermediate is stabilized by the electron-withdrawing nitro groups. researchgate.net

Similarly, in reactions involving this compound, it is expected that intermediates would be formed, and their stability would be influenced by the electronic properties of the methoxy (B1213986) and phenyl groups. For example, in a hypothetical reaction, the formation of zwitterionic intermediates could be a key step, as has been observed in computational studies of other methoxy-substituted heterocycles like 2-methoxyfuran. mdpi.com The identification of these intermediates and the associated transition states would be achieved by locating stationary points on the potential energy surface calculated using quantum mechanical methods.

A general multi-step reaction process can be visualized with an energy profile diagram, where reactants, intermediates, transition states, and products are represented at different energy levels. wikipedia.orgyoutube.com The peaks on this profile correspond to the high-energy transition states, while the valleys represent the more stable intermediates. wikipedia.orgyoutube.com

Energy Profile Determination and Rate-Limiting Steps

A computational study on the synthesis of nitrofurantoin (B1679001) and dantrolene (B1669809) demonstrated how DFT calculations combined with microkinetic simulations can reproduce experimental findings and provide a detailed mechanistic explanation for the observed reaction rates under different conditions. rsc.org A similar approach could be applied to reactions involving this compound to elucidate its reaction kinetics.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly DFT, are widely used to predict various spectroscopic parameters with a high degree of accuracy. chemaxon.com This is invaluable for confirming the identity of a synthesized compound and for interpreting experimental spectra.

For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. The predicted chemical shifts in ¹H and ¹³C NMR spectra can be compared with experimental data to aid in structure elucidation. nmrdb.orgbas.bg Theoretical calculations of NMR parameters for related compounds, such as 2-methoxypyridines, have shown that the chemical shifts of the methoxy group's oxygen and carbon atoms are sensitive to resonance effects. uba.ar An increase in resonance interaction leads to a deshielding of both the ¹⁷O and ¹³C nuclei of the methoxy group. uba.ar

Vibrational frequencies and intensities can also be calculated computationally. nih.govnih.govresearchgate.net These theoretical spectra can be compared with experimental FT-IR and Raman spectra to assign the observed vibrational modes to specific molecular motions. For example, the characteristic stretching frequency of the C-O bond in the methoxy group or the ring vibrations of the pyridine (B92270) and phenyl moieties can be identified.

Below is a hypothetical table of predicted versus experimental spectroscopic data for this compound, illustrating how such data would be presented.

| Spectroscopic Parameter | Theoretical Prediction | Experimental Value |

| ¹H NMR (ppm) | ||

| H-6 (pyridine) | 8.70 | 8.68 |

| H-3 (pyridine) | 7.80 | 7.78 |

| H-4 (pyridine) | 7.30 | 7.28 |

| Phenyl Protons | 7.40-7.60 | 7.35-7.55 |

| Methoxy Protons | 3.90 | 3.88 |

| ¹³C NMR (ppm) | ||

| C-2 (pyridine) | 158.0 | 157.5 |

| C-5 (pyridine) | 155.0 | 154.8 |

| Methoxy Carbon | 55.0 | 55.2 |

| IR Frequency (cm⁻¹) | ||

| C-O Stretch (Methoxy) | 1250 | 1245 |

| Aromatic C=C Stretch | 1600 | 1595 |

Note: The values in this table are illustrative and not based on actual experimental or computational results for this compound.

Analysis of Steric and Electronic Effects of Methoxy Group on Reactivity and Coordination

The methoxy group (-OCH₃) can significantly influence the reactivity and coordination chemistry of this compound through a combination of steric and electronic effects.

Electronic Effects: The oxygen atom of the methoxy group has lone pairs of electrons that can be donated to the pyridine ring through resonance. This electron-donating effect increases the electron density on the ring, particularly at the ortho and para positions relative to the methoxy group. vaia.com This makes the pyridine ring more susceptible to electrophilic attack and can also influence the acidity of the pyridinium (B92312) ion. The methoxy group is generally considered an activating group in electrophilic aromatic substitution. vaia.com However, the oxygen atom is also highly electronegative, leading to an inductive electron-withdrawing effect that can slightly deactivate the meta positions. vaia.com In the context of coordination chemistry, the electronic effects of the methoxy group can modulate the electron density on the nitrogen atom of the pyridine ring, thereby affecting its ability to coordinate to a metal center.

Steric Effects: The methoxy group is relatively small, but it can still exert steric hindrance, influencing the approach of reactants or the geometry of a metal complex. In coordination chemistry, the steric bulk of ligands plays a crucial role in determining the final structure of a complex. nih.gov For this compound, the methoxy group could influence the preferred coordination geometry around a metal ion. Computational studies on coordination compounds of related pyridine-based ligands have utilized methods like Hirshfeld surface analysis to investigate non-covalent interactions that stabilize the crystal structure. mdpi.com

The interplay of these steric and electronic effects is critical in medicinal chemistry as well. The methoxy group is a common substituent in many approved drugs, where it can influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov

A summary of the expected effects of the methoxy group in this compound is presented in the table below.

| Effect | Description | Consequence for Reactivity and Coordination |

| Electronic (Resonance) | Donation of oxygen lone pair electrons to the pyridine ring. | Increases electron density on the ring, activating it towards electrophilic substitution. Modulates the basicity of the pyridine nitrogen. |

| Electronic (Inductive) | Withdrawal of electron density from the ring due to oxygen's electronegativity. | Slightly deactivates the positions meta to the methoxy group. |

| Steric | The physical size of the methoxy group. | Can hinder the approach of bulky reagents. Influences the geometry and stability of metal complexes. |

Advanced Applications of 5 Methoxy 2 Phenylpyridine in Chemical Research

Catalytic Applications in Organic Synthesis

The electron-donating nature of the methoxy (B1213986) group in 5-Methoxy-2-phenylpyridine enhances the electron density of the pyridine (B92270) ring, which can have a profound impact on its coordination to metal centers and its role in catalytic cycles.

Role in Directed C-H Activation Catalysis

This compound and its derivatives have emerged as important ligands in transition-metal-catalyzed C-H activation reactions. The pyridine nitrogen atom acts as a directing group, bringing the metal catalyst into close proximity to specific C-H bonds on the phenyl ring, leading to highly regioselective functionalization. The presence of the methoxy group can further influence the efficiency and selectivity of these transformations. For instance, in palladium-catalyzed reactions, the electronic perturbation from the methoxy group can affect the facility of the C-H bond cleavage step. rsc.org

Research has shown that the functionalization of 2-phenylpyridines, including those with methoxy substituents, is a versatile strategy for creating more complex molecules. rsc.org The methoxy group, being an electron-donating group, can enhance the reactivity of the aromatic ring, making the C-H bonds more susceptible to activation by an appropriate catalyst. This has been demonstrated in various copper-catalyzed C-H functionalization reactions where substituted 2-phenylpyridines are employed. rsc.org

Ligand Design for Enhanced Catalytic Activity and Selectivity

The design of ligands is a cornerstone of catalysis, and the modification of the 2-phenylpyridine (B120327) framework is a common strategy to fine-tune the properties of metal catalysts. The introduction of a methoxy group at the 5-position is a prime example of this approach. In iridium(III) complexes used for transfer hydrogenation, the addition of methoxy substituents to the phenyl group of a phenyl-chelating pyridylidene amine (PYA) ligand has been shown to improve catalytic activity. acs.org This enhancement is attributed to the increased electron-donating strength of the ligand, which modulates the electronic properties of the metal center to optimize its catalytic performance. acs.org

The delicate balance of electronic effects is crucial; for example, while mono- and bis-methoxy substituted complexes showed complete conversion in a model hydrogenation reaction, the introduction of a third methoxy group was found to be detrimental to the catalytic activity. acs.org This highlights the nuanced role that substituents like the methoxy group play in ligand design for achieving optimal catalytic efficiency.

Applications in Photofunctional Materials Science

The photophysical properties of compounds derived from this compound have positioned them as valuable components in the development of advanced photofunctional materials.

Precursors for Organic Light-Emitting Diodes (OLEDs)

Cyclometalated iridium(III) complexes are widely used as phosphorescent emitters in OLEDs. The 2-phenylpyridine ligand is a classic component of these complexes, and modifications to its structure, such as the introduction of a methoxy group, are a key strategy for tuning the emission color and efficiency of the resulting devices. wikipedia.org The methoxy group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the complex, thereby altering its emission wavelength. rsc.org